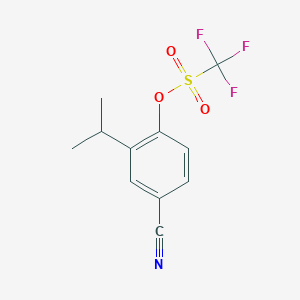

4-Cyano-2-isopropylphenyl trifluoromethanesulfonate

Description

4-Cyano-2-isopropylphenyl trifluoromethanesulfonate is an aryl triflate derivative characterized by a trifluoromethanesulfonate (-OSO₂CF₃) group attached to a phenyl ring substituted with a cyano (-CN) group at the para position and an isopropyl (-CH(CH₃)₂) group at the ortho position. Its molecular formula is C₁₁H₁₀F₃NO₃S, with a molecular weight of 293.2 g/mol. The electron-withdrawing cyano group enhances the electrophilicity of the triflate moiety, making it a reactive intermediate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The steric bulk of the isopropyl group at the ortho position may influence reaction kinetics and selectivity .

Properties

IUPAC Name |

(4-cyano-2-propan-2-ylphenyl) trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3NO3S/c1-7(2)9-5-8(6-15)3-4-10(9)18-19(16,17)11(12,13)14/h3-5,7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQNAJVQZGQNCAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)C#N)OS(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Cyano-2-isopropylphenyl trifluoromethanesulfonate typically involves the reaction of 4-cyano-2-isopropylphenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:

4-Cyano-2-isopropylphenol+Trifluoromethanesulfonic anhydride→4-Cyano-2-isopropylphenyl trifluoromethanesulfonate

Chemical Reactions Analysis

4-Cyano-2-isopropylphenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions. Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with boronic acids or esters in the presence of a palladium catalyst to form carbon-carbon bonds.

Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide, while Suzuki-Miyaura coupling would result in a biaryl compound.

Scientific Research Applications

Pharmaceuticals

4-Cyano-2-isopropylphenyl trifluoromethanesulfonate serves as an intermediate in the synthesis of various pharmaceutical compounds. Its trifluoromethyl group enhances metabolic stability and bioavailability, making it valuable in drug development. For example, it is used to synthesize compounds that target specific biological pathways involved in diseases such as cancer and neurodegenerative disorders.

Case Study:

A study demonstrated its utility in synthesizing novel anti-cancer agents through nucleophilic substitution reactions, where the trifluoromethanesulfonate group acts as an excellent leaving group, facilitating the formation of biologically active amines.

Agrochemicals

The compound is also significant in agrochemical research, particularly for developing herbicides and insecticides. The introduction of trifluoromethyl groups into target molecules enhances their efficacy and environmental stability.

Data Table: Agrochemical Applications

| Compound Type | Target Molecule | Application | Reference |

|---|---|---|---|

| Herbicide | Triazole derivatives | Weed control | |

| Insecticide | Pyrethroid analogs | Pest management | |

| Fungicide | Benzimidazole derivatives | Fungal disease prevention |

Materials Science

In materials science, this compound is utilized in synthesizing advanced materials such as fluorinated polymers and liquid crystals. These materials benefit from the unique properties imparted by the trifluoromethyl group, including improved thermal stability and chemical resistance.

Case Study:

Research highlighted its role in producing liquid crystal displays (LCDs), where the incorporation of trifluoromethyl groups led to enhanced electro-optical properties, improving device performance .

Mechanism of Action

The mechanism of action of 4-Cyano-2-isopropylphenyl trifluoromethanesulfonate in chemical reactions involves the activation of the trifluoromethanesulfonate group as a leaving group, facilitating nucleophilic substitution and cross-coupling reactions. The cyano group can also participate in various transformations, such as reduction to an amine. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

The reactivity and applications of aryl triflates are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis with structurally related compounds:

| Compound | Molecular Formula | Molecular Weight | Substituents (Position) | Electronic Effect | Steric Profile |

|---|---|---|---|---|---|

| 4-Cyano-2-isopropylphenyl triflate | C₁₁H₁₀F₃NO₃S | 293.2 | 4-CN, 2-CH(CH₃)₂ | Strongly electron-withdrawing | High (ortho isopropyl) |

| 4-Methylphenyl triflate | C₈H₇F₃O₃S | 240.20 | 4-CH₃ | Electron-donating | Low |

| 2-Methylphenyl triflate | C₈H₇F₃O₃S | 240.20 | 2-CH₃ | Electron-donating | Moderate (ortho methyl) |

Key Observations:

- Electronic Effects: The cyano group in 4-Cyano-2-isopropylphenyl triflate significantly increases the electrophilicity of the triflate group compared to methyl-substituted analogs, accelerating nucleophilic substitution reactions .

Stability and Handling

All three compounds share the same hazard classification (4-3-III), indicating flammability and irritant risks. However, the cyano-substituted triflate may exhibit higher sensitivity to moisture due to its electrophilic nature, necessitating storage under inert conditions .

Research Findings and Data

A 2014 study demonstrated that electron-withdrawing substituents on aryl triflates reduce reaction times in alkylation reactions. For example, methyl trifluoromethanesulfonate reactions required 10–15 minutes at 150°C, while bulkier analogs needed higher temperatures (170°C) and microwave irradiation . This aligns with the predicted behavior of 4-Cyano-2-isopropylphenyl triflate, where electronic activation offsets steric challenges.

Biological Activity

4-Cyano-2-isopropylphenyl trifluoromethanesulfonate (CAS No. 1588508-83-1) is a synthetic compound notable for its potential biological activities. This article reviews its mechanisms of action, biological effects, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound features a trifluoromethanesulfonate group, which enhances its reactivity and interaction with biological targets. The presence of the cyano group contributes to its electrophilic character, making it a candidate for various chemical reactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethanesulfonate moiety can form covalent bonds with active site residues in enzymes, inhibiting their activity and modulating biochemical pathways. This mechanism is crucial for drug design and therapeutic applications .

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, they have been shown to inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms. The compound's ability to interact with specific signaling pathways involved in tumor growth makes it a potential candidate for cancer therapy .

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties by modulating the autotaxin (ATX) and lysophosphatidic acid (LPA) signaling axis. Inhibition of ATX leads to reduced levels of LPA, which is implicated in various inflammatory conditions. This modulation can be beneficial in treating diseases characterized by chronic inflammation, such as autoimmune disorders and fibrosis .

Case Studies

- Antitumor Efficacy : A study explored the effects of similar sulfonate compounds on various cancer cell lines, revealing IC50 values ranging from 10 to 30 µM, indicating potent cytotoxicity against breast and colon cancer cells .

- Inflammation Modulation : Another investigation assessed the impact of the compound on LPA production in vitro, demonstrating a significant reduction in LPA levels following treatment with this compound, suggesting its potential as an anti-inflammatory agent .

- Mechanistic Insights : Research into the mechanism revealed that the compound acts as an inhibitor of specific enzymes involved in the LPA signaling pathway, providing insights into its therapeutic potential against conditions like fibrosis and cancer metastasis .

Data Table: Biological Activity Overview

| Activity | Effect | IC50 (µM) | Target |

|---|---|---|---|

| Antitumor | Cytotoxicity | 10 - 30 | Cancer cell lines |

| Anti-inflammatory | LPA reduction | Not specified | Autotaxin |

| Enzyme inhibition | Modulation of signaling pathways | Not specified | Specific enzymes involved |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.